molecular formula C22H34N6O2 B2441015 9-cyclohexyl-1-methyl-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923482-46-6

9-cyclohexyl-1-methyl-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2441015
CAS RN: 923482-46-6
M. Wt: 414.554
InChI Key: KRBMDSVXIFHFCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-cyclohexyl-1-methyl-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H34N6O2 and its molecular weight is 414.554. The purity is usually 95%.
BenchChem offers high-quality 9-cyclohexyl-1-methyl-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-cyclohexyl-1-methyl-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic and Diagnostic Applications in Oncology

A study by Abate et al. (2011) examined the utility of PB28, a compound similar to 9-cyclohexyl-1-methyl-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, for potential use in therapeutic and diagnostic applications in oncology. The research focused on designing novel analogues with reduced lipophilicity to enhance their utility in medical applications, particularly in oncology (Abate et al., 2011).

Synthesis of Novel Ring System Derivatives

Simo et al. (2000) presented the synthesis of a series of derivatives of a pyrimido[1,2,3-cd]purine-8,10(9H)-dione ring system, which is structurally related to the compound . The synthesis involved cycloaddition reactions, contributing to the understanding of chemical processes useful in the synthesis of similar compounds (Simo et al., 2000).

Potential as a Potassium Channel Opener

Gündüz et al. (2009) explored the effects of 9-aryl-1,8-acridinedione derivatives on potassium channels, which is relevant considering the structural similarities with 9-cyclohexyl-1-methyl-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione. This study contributes to the understanding of the potential physiological effects of similar compounds (Gündüz et al., 2009).

Synthesis of Fused Purinediones

Imo et al. (1995) conducted research on the synthesis of fused purinediones, closely related to the compound . Their work contributes to the broader understanding of the chemical synthesis and potential applications of such compounds (Imo et al., 1995).

properties

IUPAC Name

9-cyclohexyl-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N6O2/c1-24-19-18(20(29)28(22(24)30)16-15-25-11-6-3-7-12-25)27-14-8-13-26(21(27)23-19)17-9-4-2-5-10-17/h17H,2-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBMDSVXIFHFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCN3CCCCC3)N4CCCN(C4=N2)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-cyclohexyl-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

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